

Application Notes and Protocols: Preparation of Ceftriaxone Solutions for Cell Culture Experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ceftriaxone**

Cat. No.: **B1232239**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Ceftriaxone** is a third-generation cephalosporin antibiotic belonging to the β -lactam family.^[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis, making it effective against a broad spectrum of Gram-positive and Gram-negative bacteria.^[2] ^[3] Beyond its antimicrobial properties, recent research has explored **Ceftriaxone**'s potential in other areas, including its anti-cancer effects in specific cell lines by targeting proteins like Aurora B kinase and DDX3X.^[4]^[5] Proper preparation of **Ceftriaxone** solutions is critical to ensure experimental reproducibility, stability, and accurate concentration delivery in cell culture applications. These notes provide detailed protocols for the preparation, storage, and use of **Ceftriaxone** solutions for in vitro studies.

Physicochemical Properties and Solubility

Ceftriaxone is typically supplied as a sodium salt, which is a white to yellowish crystalline powder.^[6]^[7] It is crucial to understand its solubility and stability to prepare appropriate stock solutions.

Table 1: Physicochemical Properties of **Ceftriaxone** Sodium Salt

Property	Value	References
Chemical Formula	<chem>C18H16N8Na2O7S3·3.5H2O</chem>	[6]
Molecular Weight	661.60 g/mol	[6]
Appearance	White to yellowish crystalline powder	[2] [6]

| pH (1% aq. solution) | ~6.7 |[\[6\]](#)[\[7\]](#) |

Table 2: Solubility of **Ceftriaxone** Sodium Salt in Various Solvents

Solvent	Solubility	References
Water	Readily soluble (≥ 40 mg/mL)	[6] [8] [9]
Phosphate-Buffered Saline (PBS, pH 7.2)	~10 mg/mL	[10]
DMSO	≥ 50 mg/mL	[8]
Methanol	Sparingly soluble	[6] [7] [9]

| Ethanol | Very slightly soluble |[\[6\]](#)[\[7\]](#)[\[9\]](#) |

Protocols for Solution Preparation

Materials and Equipment:

- **Ceftriaxone** Sodium Salt powder
- Sterile, nuclease-free water, sterile Phosphate-Buffered Saline (PBS), or cell culture grade DMSO
- Sterile conical tubes (15 mL and 50 mL)
- Calibrated pipettes and sterile tips

- Vortex mixer
- Sterile syringe filters (0.22 μm pore size)
- Laminar flow hood (Biological Safety Cabinet)

Protocol 1: Preparation of a Concentrated Stock Solution (e.g., 100 mg/mL)

This protocol describes the preparation of a high-concentration stock solution, which can be aliquoted and stored for future use. Using an aqueous-based solvent like sterile water or PBS is recommended to avoid potential solvent-induced cytotoxicity from DMSO in sensitive cell lines.

- Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
- Weighing: Accurately weigh the desired amount of **Ceftriaxone** Sodium Salt powder. For example, to prepare 10 mL of a 100 mg/mL stock solution, weigh 1000 mg (1 g) of the powder.
- Dissolution:
 - Transfer the powder into a sterile 15 mL or 50 mL conical tube.
 - Add a small amount of the chosen sterile solvent (e.g., 5 mL of sterile water for a final volume of 10 mL).
 - Vortex gently until the powder is completely dissolved. The solution may appear light yellow to amber.[7][11]
 - Bring the solution to the final desired volume (e.g., 10 mL).
- Sterilization:
 - Draw the reconstituted solution into a sterile syringe.
 - Attach a 0.22 μm sterile syringe filter to the syringe.

- Filter the solution into a new sterile conical tube. This step is critical to remove any potential microbial contamination.
- Aliquoting and Storage:
 - Dispense the sterile stock solution into smaller, single-use, sterile cryovials or microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
 - Store aliquots according to the stability data provided below. For long-term storage, -20°C is recommended.

Protocol 2: Preparation of Working Solutions for Cell Culture

Working solutions are prepared by diluting the concentrated stock solution directly into the cell culture medium.

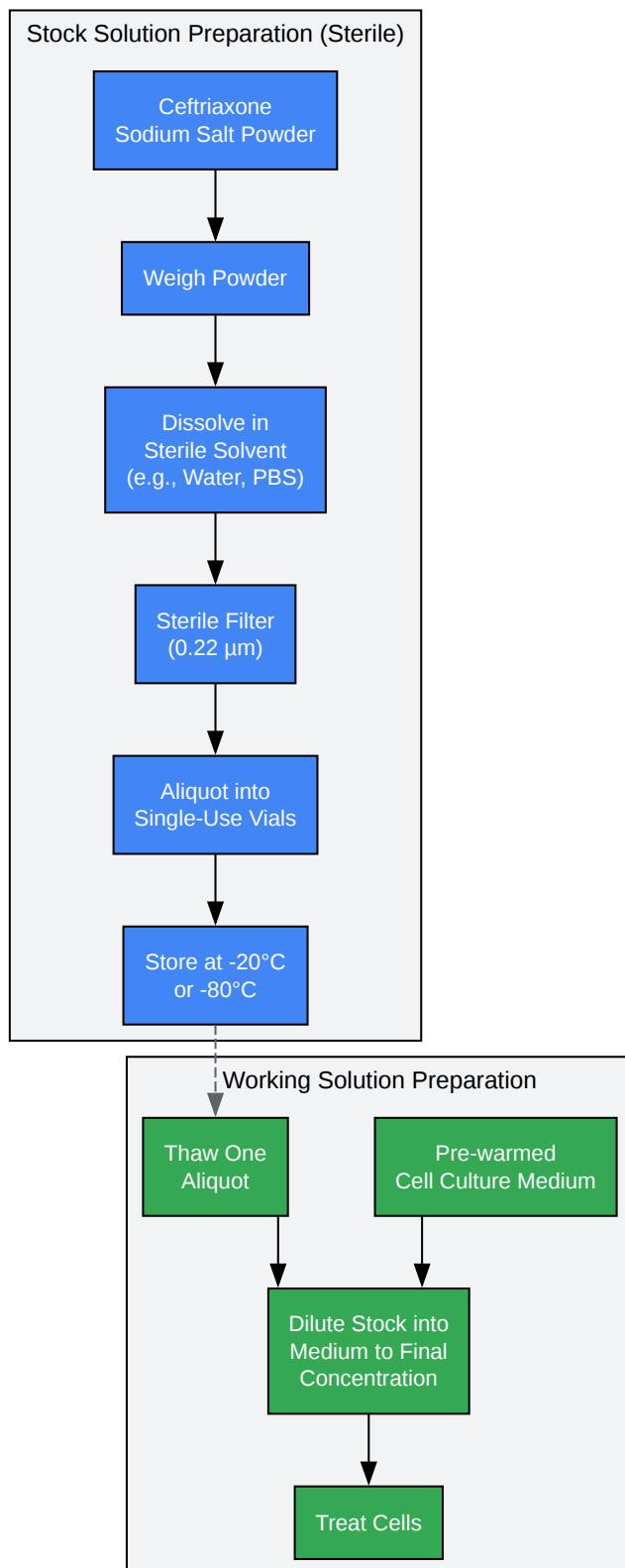
- Determine Final Concentration: Decide on the final concentration(s) of **Ceftriaxone** required for your experiment based on literature or preliminary dose-response studies.[\[4\]](#)[\[12\]](#)
- Thaw Stock Solution: Thaw one aliquot of the concentrated stock solution at room temperature or on ice. Avoid repeated freeze-thaw cycles.[\[11\]](#)
- Dilution Calculation: Use the formula $C_1V_1 = C_2V_2$ to calculate the volume of stock solution needed.
 - C_1 = Concentration of stock solution (e.g., 100 mg/mL)
 - V_1 = Volume of stock solution to add (unknown)
 - C_2 = Desired final concentration (e.g., 500 µg/mL)
 - V_2 = Final volume of cell culture medium (e.g., 10 mL)
 - Example: $V_1 = (500 \mu\text{g/mL} * 10 \text{ mL}) / 100,000 \mu\text{g/mL} = 0.05 \text{ mL}$ or 50 µL.

- Preparation: In a laminar flow hood, add the calculated volume (50 μ L) of the stock solution to the final volume (10 mL) of pre-warmed cell culture medium. Mix gently by pipetting or swirling.
- Application: Immediately apply the **Ceftriaxone**-containing medium to your cell cultures.

Stability and Storage

The stability of **Ceftriaxone** in solution is dependent on the solvent, concentration, and storage temperature.

Table 3: Stability of Reconstituted **Ceftriaxone** Solutions


Solvent	Concentration	Storage Temperature	Stability Duration	References
Sterile Water	100 mg/mL	25°C (Room Temp)	3 days	[13]
Sterile Water	100 mg/mL	4°C	10 days	[13]
Dextrose 5%	10 mg/mL - 40 mg/mL	-20°C	26 weeks	[7]
0.9% NaCl	10 mg/mL - 40 mg/mL	-20°C	26 weeks	[7]
Dextrose 5%	100 mg/mL	4°C	10 days	[13]
General Aqueous	Not specified	25°C	24 hours	[14]

| General Aqueous | Not specified | 2-8°C | 3 days | [14] |

Note: For cell culture experiments, it is always best practice to use freshly prepared solutions or freshly thawed aliquots to ensure consistent potency.[10]

Experimental Workflow and Data

Experimental Workflow Diagram

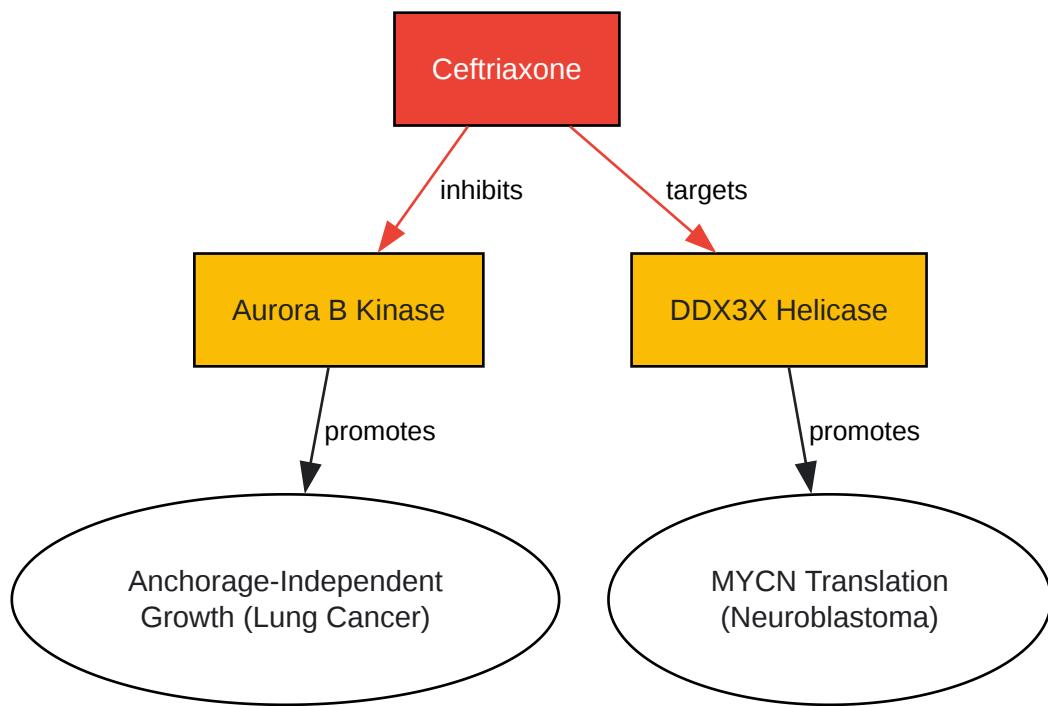
[Click to download full resolution via product page](#)

Caption: Workflow for preparing **Ceftriaxone** stock and working solutions.

Cytotoxicity and Recommended Concentrations

The appropriate working concentration of **Ceftriaxone** is highly dependent on the cell type and experimental endpoint. It is strongly recommended to perform a dose-response curve to determine the IC₅₀ or non-toxic concentration range for your specific cell line.

Table 4: Reported Cytotoxicity and Working Concentrations in Cell Culture


Cell Line	Assay Type	Effective/Non-Toxic Concentration	Notes	References
JB6 P+ (mouse epidermal)	MTS Assay	Non-toxic up to 2000 μ M	Tested at 24 and 48 hours.	[4]
Human Bone Progenitor Cells	LDH Release	Cytotoxic > 15,000 mg/L (15 mg/mL)	Subtoxic effects seen > 500 mg/L after 10 days.	[12]
Human Bone Progenitor Cells	Mineralization Assay	Negative effects > 250 mg/L	Assessed after 28 days of culture.	[12]
MYCN-amplified Neuroblastoma	Viability Assay	IC ₅₀ values determined per cell line	Doses based on clinical plasma levels (0.2-0.5 mM) also effective.	[5]

| Normal PBMCs | Viability Assay | Favorable toxicity profile | Lower sensitivity compared to MYCN-amplified cancer cells. | [5] |

Mechanism of Action in Eukaryotic Cells

While primarily an antibacterial agent, **Ceftriaxone** has been shown to interact with specific pathways in mammalian cells, particularly in the context of cancer research.

Diagram: Ceftriaxone Anti-Cancer Signaling

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ceftriaxone - Wikipedia [en.wikipedia.org]
- 2. verification.fda.gov.ph [verification.fda.gov.ph]
- 3. Ceftriaxone: Indications, Mechanism of action, Dosage, Interactions and, Side Effects, | Medcrine [medcrine.com]
- 4. Ceftriaxone, an FDA-approved cephalosporin antibiotic, suppresses lung cancer growth by targeting Aurora B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceftriaxone exerts antitumor effects in MYCN-driven retinoblastoma and neuroblastoma by targeting DDX3X for translation repression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Ceftriaxone: Package Insert / Prescribing Information [drugs.com]

- 8. abmole.com [abmole.com]
- 9. labeling(pfizer.com) [labeling(pfizer.com)]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. publications.ashp.org [publications.ashp.org]
- 12. Influence of ceftriaxone on human bone cell viability and in vitro mineralization potential is concentration- and time-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjptonline.org [rjptonline.org]
- 14. medsafe.govt.nz [medsafe.govt.nz]
- To cite this document: BenchChem. [Application Notes and Protocols: Preparation of Ceftriaxone Solutions for Cell Culture Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1232239#preparation-of-ceftriaxone-solutions-for-cell-culture-experiments>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com